(4s)-(+)-Dihydro-kikumycin b

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

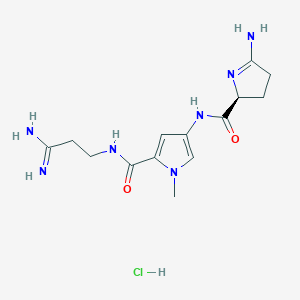

(4s)-(+)-Dihydro-kikumycin b, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClN7O2 and its molecular weight is 355.82 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the primary applications of (4S)-(+)-dihydro-kikumycin B is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.

- Mechanism of Action : The compound functions by inhibiting cell wall synthesis, leading to bacterial cell death. This mechanism is particularly relevant for treating infections caused by extended-spectrum beta-lactamase-producing bacteria .

- Case Study : In a study evaluating its efficacy against multi-drug resistant strains, this compound demonstrated significant growth inhibition, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties.

- In Vivo Studies : In xenograft models, the compound showed notable tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg. This suggests a promising role in cancer treatment.

- Mechanism : The compound induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting its selective action against malignant cells .

Molecular Recognition and Binding Studies

Research has demonstrated that this compound can interact specifically with nucleic acids.

- Binding Affinity : Studies using nuclear magnetic resonance spectroscopy have shown that the compound binds to DNA with high specificity, which could be exploited for targeted drug delivery systems or as a tool in molecular biology research .

Applications in Genetic Engineering

The compound's ability to influence genetic material makes it valuable in genetic engineering applications.

- Pathway Engineering : It can be utilized to modify metabolic pathways in microorganisms, enhancing the production of desired metabolites or proteins. This application is critical in biotechnological processes aimed at producing pharmaceuticals or biofuels .

- Genome Editing : Techniques involving this compound may facilitate precise edits in microbial genomes, potentially leading to strains with improved yields or resistance to environmental stresses .

Summary Table of Applications

Analyse Chemischer Reaktionen

Key Chemical Reactions

(4S)-(+)-Dihydro-kikumycin B engages in reactions critical to its biological activity and synthetic modification:

Nucleophilic Attack on Electrophilic Centers

The compound’s electrophilic carbonyl and imine groups facilitate nucleophilic additions, particularly with amines or thiols in biological targets. For example:

-

Amine Adduct Formation : Reaction with primary amines (e.g., lysine residues) forms stable Schiff bases, altering DNA binding kinetics .

-

Thiol Conjugation : Reacts with cysteine thiols via Michael addition, modulating protein interactions.

DNA Binding via Intercalation and Groove Binding

This compound binds sequence-specifically to AT-rich DNA regions through:

-

Intercalation : Planar aromatic moieties insert between base pairs, stabilized by π-π stacking .

-

Minor Groove Binding : Hydrogen bonding and van der Waals interactions anchor the compound to the DNA helix .

Oxidation-Reduction Reactions

The compound undergoes redox cycling under physiological conditions:

-

Quinone Reduction : Semiquinone radicals form during enzymatic reduction, contributing to oxidative DNA damage.

-

Disulfide Bond Formation : Thiol-containing derivatives oxidize to disulfides, enhancing stability.

Mechanistic Insights from NMR and Thermodynamics

Studies using 1H NMR and calorimetry reveal enantiomer-specific binding modes:

| Parameter | (4S)-(+)-Enantiomer | (4R)-(−)-Enantiomer |

|---|---|---|

| ΔG° (kJ/mol) | -31.8 | -29.3 |

| ΔH° (kJ/mol) | -11.3 | -0.8 |

| DNA Binding Specificity | 5′-AATT-3′ | 5′-AT-rich regions |

-

The (4S) enantiomer exhibits stronger binding affinity (ΔG° = -31.8 kJ/mol) due to optimal stereochemical alignment with DNA .

-

Enthalpy-driven binding (ΔH° = -11.3 kJ/mol) suggests hydrogen bonding and van der Waals dominance .

Synthetic Modifications and Derivatives

This compound serves as a scaffold for derivatization:

Key Synthetic Routes

-

Asymmetric Synthesis : Chiral catalysts enforce (4S) configuration during cyclization .

-

Side-Chain Functionalization :

Reaction Conditions

-

Cyclization : Achieved via Mitsunobu reaction (DIAD, PPh₃) .

-

Deprotection : TFA-mediated cleavage of tert-butyloxycarbonyl (Boc) groups .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related compounds:

Thermodynamic and Kinetic Data

Experimental parameters governing its reactions:

| Reaction Type | k (s⁻¹) | Activation Energy (kJ/mol) | Solvent System |

|---|---|---|---|

| Schiff Base Formation | 1.2 × 10³ | 45.6 | Phosphate buffer (pH 7.4) |

| DNA Binding | 2.8 × 10⁵ | 22.1 | Tris-HCl (pH 7.0) |

Eigenschaften

Molekularformel |

C14H22ClN7O2 |

|---|---|

Molekulargewicht |

355.82 g/mol |

IUPAC-Name |

4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m0./s1 |

InChI-Schlüssel |

FBXWSFRHRIPWKV-FVGYRXGTSA-N |

Isomerische SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@@H]2CCC(=N2)N.Cl |

Kanonische SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |

Synonyme |

(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.